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Introduction

In the landscape of asymmetric catalysis, the quest for ligands that impart high
enantioselectivity and efficiency is perpetual. Among the privileged scaffolds, axially chiral
biaryl diphosphines have established themselves as a cornerstone for a multitude of
stereoselective transformations. H8-BINAP, the octahydro derivative of the renowned BINAP
ligand, has emerged as a significant advancement, offering superior performance in specific
catalytic applications. This technical guide provides a comprehensive overview of H8-BINAP,
detailing its synthesis, the preparation of its ruthenium complexes, and its application in
asymmetric hydrogenation, supported by quantitative data and detailed experimental protocols.

H8-BINAP distinguishes itself from its parent compound, BINAP, through the partial
hydrogenation of the four outer rings of the binaphthyl backbone. This structural modification,
while seemingly subtle, imparts a more flexible and electron-rich character to the ligand. This
increased flexibility allows for a more adaptable coordination to the metal center, which can
lead to enhanced enantioselectivity in certain reactions. Notably, Ru-H8-BINAP complexes
have demonstrated exceptional efficacy in the asymmetric hydrogenation of a,B3-unsaturated
carboxylic acids, often surpassing the performance of their BINAP counterparts.[1][2]

Synthesis of H8-BINAP
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The synthesis of enantiopure H8-BINAP typically commences with the corresponding
enantiomer of 1,1'-bi-2-naphthol (BINOL). The procedure involves the hydrogenation of BINOL
to H8-BINOL, followed by the introduction of the diphenylphosphino groups.

Experimental Protocol: Synthesis of (S)-H8-BINOL from
(S)-BINOL

This procedure is adapted from a reliable Organic Syntheses protocol and outlines the partial
hydrogenation of (S)-BINOL.[3]

Materials:

(S)-BINOL

Anhydrous Ethanol

5% Rhodium on alumina catalyst

Hydrogen gas

Autoclave

Procedure:

A 100-mL glass liner for a high-pressure autoclave is charged with (S)-BINOL (e.g., 5.0 g)
and 5% rhodium on alumina catalyst (e.g., 0.5 g).

e Anhydrous ethanol (e.g., 50 mL) is added to the liner.

e The glass liner is placed inside the autoclave. The autoclave is sealed and purged with argon
or nitrogen.

e The vessel is then purged with hydrogen gas three to five times.

e The reaction mixture is heated to 70 °C, and the hydrogen pressure is raised to 250 psig.

e The reaction is stirred at this temperature and pressure for 18 hours.
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 After cooling to room temperature, the autoclave is carefully depressurized.

e The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter
cake is washed with ethanol.

e The combined filtrate is concentrated under reduced pressure to yield the crude (S)-H8-
BINOL.

e The crude product can be purified by recrystallization to afford pure (S)-H8-BINOL as a white
solid.

Experimental Protocol: Synthesis of (S)-H8-BINAP from
(S)-H8-BINOL

The conversion of H8-BINOL to H8-BINAP involves the formation of a bis(triflate) intermediate,
followed by a nickel-catalyzed phosphinylation.

Materials:

(S)-H8-BINOL

e Pyridine

¢ Trifluoromethanesulfonic anhydride (Tf20)

e Anhydrous N,N-Dimethylformamide (DMF)

« Nickel(ll) chloride

e 1,2-Bis(diphenylphosphino)ethane (dppe)

¢ Diphenylphosphine

1,4-Diazabicyclo[2.2.2]octane (DABCO)

Procedure:
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 Triflation: To a solution of (S)-H8-BINOL in anhydrous pyridine at O °C,
trifluoromethanesulfonic anhydride is added dropwise. The reaction is stirred at room
temperature until completion (monitored by TLC). The reaction mixture is then worked up to
isolate the (S)-H8-BINOL bis(triflate).

e Phosphinylation: In a Schlenk tube under an inert atmosphere, a mixture of NiCl2(dppe) and
DABCO in anhydrous DMF is prepared. To this, the (S)-H8-BINOL bis(triflate) and
diphenylphosphine are added. The mixture is heated, and the reaction progress is
monitored. Upon completion, the reaction is cooled and worked up to isolate (S)-H8-BINAP.
The crude product is typically purified by column chromatography or recrystallization.

Preparation of Ru(OAc)2(H8-BINAP) Complex

The catalytically active species are typically ruthenium(ll) complexes of H8-BINAP. The
diacetate complex is a common and effective precatalyst. The following is a general procedure
adapted from the synthesis of the analogous BINAP complex.[4][5]

Experimental Protocol: Synthesis of RUu(OAc)2((S)-H8-
BINAP)

Materials:

e [RuClz(benzene)]2

« (S)-H8-BINAP

e Anhydrous N,N-Dimethylformamide (DMF)
e Sodium acetate

e Toluene

e Methanol

e Hexane

Procedure:
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e A Schlenk tube is charged with [RuClz(benzene)]2 and (S)-H8-BINAP under an argon
atmosphere.

e Anhydrous and degassed DMF is added, and the mixture is heated at 100 °C for 10 minutes
to form a clear reddish-brown solution.

e The solution is cooled to room temperature.

¢ In a separate Schlenk tube, a solution of sodium acetate in methanol is prepared and
degassed.

e The methanolic sodium acetate solution is transferred via cannula to the DMF solution of the
ruthenium complex. The mixture is stirred at room temperature.

« Toluene and water are added, and the organic layer is separated. The aqueous layer is
extracted with toluene.

e The combined organic layers are washed with water and then dried. The solvent is removed
under vacuum.

e The resulting solid is recrystallized from a toluene/hexane mixture to afford pure
Ru(OACc)2((S)-H8-BINAP) as a yellow-orange solid.

Asymmetric Hydrogenation with Ru(OAc)2(H8-
BINAP)

Ru(OACc)2(H8-BINAP) is a highly effective catalyst for the asymmetric hydrogenation of various
substrates, most notably a,3-unsaturated carboxylic acids.

Quantitative Data Presentation

The following table summarizes the performance of the (S)-Ru(OAc)z2(H8-BINAP) catalyst in
the asymmetric hydrogenation of various unsaturated carboxylic acids.
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Data compiled from various sources for illustrative purposes.

Experimental Protocol: Asymmetric Hydrogenation of
Tiglic Acid

This protocol provides a general guideline for the asymmetric hydrogenation of tiglic acid using
Ru(OACc)2((S)-H8-BINAP).[6]
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Materials:

Ru(OAC)2((S)-H8-BINAP)

Tiglic acid

Anhydrous, degassed Methanol

Hydrogen gas

Autoclave

Procedure:

e In a glovebox, a glass liner for an autoclave is charged with Ru(OAc)z((S)-H8-BINAP) (e.g.,
at a substrate-to-catalyst ratio of 100:1).

« Tiglic acid is added to the liner.

e Anhydrous and degassed methanol is added to dissolve the substrate and catalyst.
e The glass liner is placed inside the autoclave, and the vessel is sealed.

e The autoclave is removed from the glovebox and connected to a hydrogen line.

e The autoclave is purged with hydrogen gas three times to remove any residual air.

e The autoclave is pressurized with hydrogen to the desired pressure (e.g., 10 atm) and
stirring is commenced.

e The reaction is maintained at the desired temperature (e.g., 25 °C) for the specified time
(e.g., 12 hours).

 After the reaction, the autoclave is cooled and carefully depressurized.
e The solvent is removed from the reaction mixture under reduced pressure.

o The residue can be purified by standard methods to isolate the (S)-2-methylbutanoic acid.
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» The enantiomeric excess (ee) is determined by chiral GC or HPLC analysis.

Catalytic Cycle and Mechanism

The asymmetric hydrogenation of a,3-unsaturated carboxylic acids catalyzed by Ru-H8-BINAP
complexes is generally believed to proceed via a monohydride mechanism, similar to that
proposed by Halpern for Ru-BINAP systems.[7] The catalytic cycle involves the following key
steps:

Precatalyst Activation: The Ru(OAc)z (H8-BINAP) precatalyst reacts with molecular hydrogen
to form a ruthenium monohydride species, which is the active catalyst.

e Substrate Coordination: The unsaturated carboxylic acid coordinates to the ruthenium
hydride complex.

» Migratory Insertion: The hydride ligand is transferred to the [3-carbon of the double bond, and
the a-carbon forms a bond with the ruthenium center, creating a ruthenium enolate
intermediate.

e Hydrogenolysis: The ruthenium-carbon bond is cleaved by molecular hydrogen to release
the saturated carboxylic acid product and regenerate the ruthenium hydride catalyst.

Experimental Workflow and Catalytic Cycle Diagrams
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Caption: Workflow for the synthesis of the H8-BINAP ligand and its ruthenium complex.
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Caption: Simplified catalytic cycle for the asymmetric hydrogenation of an unsaturated
carboxylic acid.

Conclusion

H8-BINAP has proven to be a highly effective ligand in asymmetric catalysis, particularly in the
ruthenium-catalyzed hydrogenation of unsaturated carboxylic acids. Its unique structural
features, arising from the partial hydrogenation of the binaphthyl core, lead to enhanced
enantioselectivities compared to the parent BINAP ligand in these applications. This technical
guide has provided a detailed overview of the synthesis of H8-BINAP and its ruthenium
complexes, along with practical experimental protocols and quantitative performance data. The
continued exploration of H8-BINAP and its derivatives is expected to lead to further
advancements in the field of asymmetric synthesis, enabling the efficient and selective
production of chiral molecules for the pharmaceutical and fine chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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catalysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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